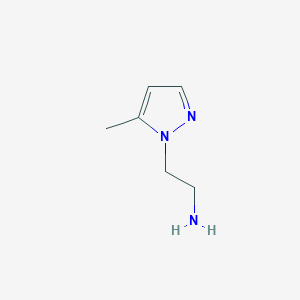
Clorhidrato de 3-fenilpiperidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-3-piperidinol HCl is a chemical compound that belongs to the class of piperidine derivatives. It is known for its various biological activities, including analgesic, anti-inflammatory, and antitumor properties. The compound has a molecular formula of C11H16ClNO and a molecular weight of 213.71 g/mol .
Aplicaciones Científicas De Investigación
3-Phenyl-3-piperidinol HCl has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its biological activities, including its analgesic, anti-inflammatory, and antitumor properties.
Medicine: It has potential therapeutic applications due to its biological activities.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
Target of Action
3-Phenylpiperidin-3-ol hydrochloride is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
It is known that piperidine derivatives can interact with various biological targets due to their versatile structure . The specific interactions of 3-Phenylpiperidin-3-ol hydrochloride with its targets would depend on the specific molecular structure of the compound and the nature of the target.
Biochemical Pathways
Piperidine derivatives can affect various biochemical pathways due to their versatile structure . The specific pathways affected by 3-Phenylpiperidin-3-ol hydrochloride would depend on the specific molecular structure of the compound and the nature of its targets.
Métodos De Preparación
3-Phenyl-3-piperidinol HCl can be synthesized through several organic synthesis methods. One common method involves the condensation reaction of benzaldehyde and pyridine, followed by a hydrogenation reaction to reduce the carbonyl group to a hydroxyl group, forming 3-phenylpiperidin-3-ol . Industrial production methods may vary, but they generally involve similar synthetic routes with optimized reaction conditions for large-scale production .
Análisis De Reacciones Químicas
3-Phenyl-3-piperidinol HCl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to other functional groups.
Substitution: The compound can undergo substitution reactions, where the hydroxyl group is replaced by other substituents.
Common reagents and conditions used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Comparación Con Compuestos Similares
3-Phenyl-3-piperidinol HCl can be compared with other piperidine derivatives, such as:
Piperidine: A six-membered heterocycle with one nitrogen atom, widely used in the synthesis of pharmaceuticals.
3-Phenylpiperidine: Similar to 3-Phenyl-3-piperidinol HCl but lacks the hydroxyl group.
4-Phenylpiperidine: Another piperidine derivative with the phenyl group at a different position.
The uniqueness of 3-Phenyl-3-piperidinol HCl lies in its specific biological activities and the presence of the hydroxyl group, which can influence its chemical reactivity and interactions with biological targets .
Propiedades
IUPAC Name |
3-phenylpiperidin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c13-11(7-4-8-12-9-11)10-5-2-1-3-6-10;/h1-3,5-6,12-13H,4,7-9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVASVBNMGKOUDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)(C2=CC=CC=C2)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105558-52-9 |
Source


|
| Record name | 3-phenylpiperidin-3-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[6-[5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B172835.png)



![Ethyl imidazo[5,1-b]thiazole-7-carboxylate](/img/structure/B172843.png)


![2-[(4-Chlorophenyl)thio]nicotinic acid](/img/structure/B172855.png)
![6,7-Dichloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B172859.png)

![Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate](/img/structure/B172863.png)



